molecular formula C13H15FO3 B12533905 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- CAS No. 820247-80-1

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)-

Cat. No.: B12533905
CAS No.: 820247-80-1
M. Wt: 238.25 g/mol
InChI Key: BMKGXRQWYOVCKE-SECBINFHSA-N
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Description

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- is a chemical compound that belongs to the class of organic compounds known as ketones. It features a pentanone backbone with an acetyloxy group and a fluorophenyl group attached to it. The (4R)- designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- typically involves the following steps:

    Formation of the Ketone Backbone: This can be achieved through various methods such as the oxidation of secondary alcohols or the Friedel-Crafts acylation of alkanes.

    Introduction of the Acetyloxy Group: This step often involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones and esters.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanone, 4-(hydroxy)-1-(4-fluorophenyl)-: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    1-Pentanone, 4-(acetyloxy)-1-(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

820247-80-1

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

[(2R)-5-(4-fluorophenyl)-5-oxopentan-2-yl] acetate

InChI

InChI=1S/C13H15FO3/c1-9(17-10(2)15)3-8-13(16)11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1

InChI Key

BMKGXRQWYOVCKE-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCC(=O)C1=CC=C(C=C1)F)OC(=O)C

Canonical SMILES

CC(CCC(=O)C1=CC=C(C=C1)F)OC(=O)C

Origin of Product

United States

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